Hydrogen Bond Acceptor Capacity Advantage
4'-Methoxy-biphenyl-2-methanamine possesses two hydrogen bond acceptor sites (the methoxy oxygen and the primary amine nitrogen) versus only one HBA (amine nitrogen alone) for both the unsubstituted parent [1,1'-biphenyl]-2-methanamine (CAS 1924-77-2) and the 4'-methyl analog (CAS 40694-54-0) [1][2][3]. The additional methoxy oxygen HBA enables bidentate hydrogen bonding interactions with biological targets — a capability structurally precluded in the parent and methyl congeners [4].
| Evidence Dimension | Hydrogen Bond Acceptor Count (HBA) |
|---|---|
| Target Compound Data | 2 HBA (1 amine N + 1 methoxy O) |
| Comparator Or Baseline | [1,1'-Biphenyl]-2-methanamine (CAS 1924-77-2): 1 HBA; 4'-Methyl-biphenyl-2-methanamine (CAS 40694-54-0): 1 HBA |
| Quantified Difference | Target offers 100% more HBA sites (2 vs. 1) relative to both comparators |
| Conditions | Computed properties derived from PubChem Cactvs 3.4.8.24, validated across all three compounds under identical computational methodology |
Why This Matters
For procurement in medicinal chemistry programs, the additional HBA capacity directly enables interaction geometries with kinase ATP-binding pockets, GPCR orthosteric sites, and protease active sites that are sterically and electronically inaccessible to single-HBA analogs.
- [1] PubChem CID 1393258: Computed Properties — Hydrogen Bond Acceptor Count = 2. National Center for Biotechnology Information (2025). View Source
- [2] PubChem CID 263366: Computed Properties — Hydrogen Bond Acceptor Count = 1. National Center for Biotechnology Information (2025). View Source
- [3] PubChem CID 1394259: Computed Properties — Hydrogen Bond Acceptor Count = 1. National Center for Biotechnology Information (2025). View Source
- [4] Kuujia.com. Cas no 153850-87-4: Mechanisms of Action — Hydrogen Bonding and Kinase Inhibitor Potential. View Source
